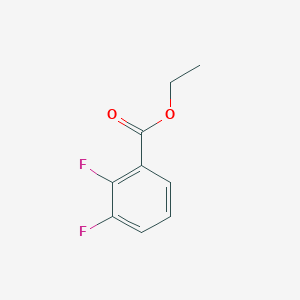

Ethyl 2,3-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTGWZLPWWAHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375601 | |

| Record name | ethyl 2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-65-9 | |

| Record name | Ethyl 2,3-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773134659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl 2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of Ethyl 2,3-difluorobenzoate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2,3-difluorobenzoate

Introduction

This compound (CAS No. 773134-65-9) is a fluorinated aromatic ester of significant interest to the scientific community, particularly those in drug discovery and materials science.[1][2][3] As a synthetic building block, its unique substitution pattern—featuring two vicinal fluorine atoms on the benzene ring—imparts specific electronic and conformational properties to larger molecules. The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to modulate key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[4] This guide serves as a comprehensive technical resource for researchers, providing in-depth information on the physicochemical properties, spectroscopic profile, synthesis, and safe handling of this compound.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its application in experimental design, reaction optimization, and safety assessments. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 773134-65-9 | [1][2][3] |

| Molecular Formula | C₉H₈F₂O₂ | [1][3] |

| Molecular Weight | 186.16 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 233.1 ± 30.0 °C (Predicted) | [2] |

| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; miscible with most organic solvents. | [5][6] |

| Storage | Store in a cool, dry, well-ventilated place in a sealed container. | [2][5] |

Part 2: Spectroscopic & Analytical Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral characteristics based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The ethyl group will present as a quartet around 4.4 ppm (for the -OCH₂- protons) and a triplet around 1.4 ppm (for the -CH₃ protons). The aromatic region will display a complex multiplet pattern for the three protons on the benzene ring, resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ester carbonyl carbon (around 164 ppm), the carbons of the ethyl group (~62 ppm for -OCH₂- and ~14 ppm for -CH₃), and the aromatic carbons.[6][7] The signals for the fluorine-bearing carbons will appear as doublets due to carbon-fluorine (C-F) coupling.

Caption: Logical relationship for spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) group.

-

C=O Stretch: A strong band is expected in the region of 1715-1730 cm⁻¹ for the aromatic ester carbonyl stretch.[9]

-

C-O Stretches: Two characteristic C-O stretching bands are anticipated in the 1300-1000 cm⁻¹ region.[9]

-

Aromatic C=C Stretches: Medium to weak absorptions between 1600 cm⁻¹ and 1400 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the benzene ring.[10]

-

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.[11]

-

C-F Stretches: Strong absorptions corresponding to the carbon-fluorine bond stretches are expected in the 1350-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at an m/z (mass-to-charge ratio) of 186, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways for benzoate esters include the loss of the ethoxy group (-OCH₂CH₃), which would result in a fragment at m/z 141 (the 2,3-difluorobenzoyl cation). Another expected fragment would be at m/z 157, corresponding to the loss of an ethyl radical (-CH₂CH₃).

Part 3: Synthesis & Chemical Reactivity

Synthetic Pathway: Fischer Esterification

This compound is most commonly synthesized via the Fischer esterification of 2,3-difluorobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol. The equilibrium is driven towards the product (ester) by using excess alcohol and/or removing the water formed during the reaction.[12]

Caption: General workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the ester functional group and the electron-deficient difluorinated aromatic ring.

-

Ester Hydrolysis: The ester can be hydrolyzed back to 2,3-difluorobenzoic acid and ethanol under either acidic or basic conditions.

-

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the two fluorine atoms and the ester group deactivates the aromatic ring towards electrophilic substitution.

-

Nucleophilic Aromatic Substitution: The presence of two fluorine atoms makes the ring susceptible to nucleophilic aromatic substitution, where a strong nucleophile can displace one of the fluorine atoms.

Part 4: Application in Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[4] Fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity (LogP) and acidity (pKa).[4] this compound serves as a valuable intermediate, providing a difluorinated phenyl moiety that can be incorporated into more complex drug candidates to fine-tune their pharmacological profiles.

Part 5: Safety & Handling Protocols

Proper handling of this compound is essential for laboratory safety. It is classified as a combustible liquid and is toxic to aquatic life.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[5]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13] Keep away from heat, sparks, open flames, and hot surfaces.

-

Fire Safety: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Vapors are heavier than air and may travel along the ground to an ignition source.

-

First Aid: In case of skin contact, remove contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse out with plenty of water. If swallowed, make the victim drink water (two glasses at most) and consult a doctor if feeling unwell.

Part 6: Detailed Experimental Methodologies

Synthesis Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of absolute ethanol (approx. 10-20 eq) to the flask, followed by the slow, dropwise addition of a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).[12]

-

Reaction: Heat the mixture to reflux and maintain stirring for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.[12]

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]

-

Purification: Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.[12]

Analytical Protocol: ATR-FTIR Spectroscopy

This protocol describes a standard method for obtaining an IR spectrum of the liquid product.[8]

-

Instrument Preparation: Ensure the FTIR spectrometer and the Attenuated Total Reflectance (ATR) accessory are powered on and have stabilized.

-

Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum.

-

Sample Application: Place a small drop of the purified this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum (e.g., baseline correction) and identify the characteristic absorption bands as detailed in Section 2.2.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

References

- 1. arctomsci.com [arctomsci.com]

- 2. This compound CAS#: 773134-65-9 [amp.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of Ethyl 2,3-Difluorobenzoate

Introduction: The Strategic Value of Fluorinated Benzoates

In the landscape of modern drug discovery and materials science, fluorinated organic compounds serve as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] Ethyl 2,3-difluorobenzoate (CAS No. 773134-65-9) is a key intermediate, valued for the unique electronic signature imparted by its vicinal fluorine atoms on the aromatic ring. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from its corresponding carboxylic acid, grounded in the principles of the Fischer-Speier esterification. It is designed for researchers and process chemists seeking a robust and reproducible protocol.

Physicochemical Profiles of Key Reagents

A thorough understanding of the physical properties of the starting material and the final product is fundamental to designing an effective synthesis and purification strategy.

| Property | 2,3-Difluorobenzoic Acid | This compound |

| CAS Number | 4519-39-5[2][3] | 773134-65-9[4][5] |

| Molecular Formula | C₇H₄F₂O₂[2] | C₉H₈F₂O₂[4] |

| Molecular Weight | 158.10 g/mol | 186.16 g/mol [4] |

| Appearance | White crystalline powder[1][3] | Not specified, likely a liquid or low-melting solid |

| Melting Point | 163-165 °C[2] | Not available |

| Boiling Point | 248.1 °C (Predicted)[2] | Not available |

The Synthetic Pathway: Mechanistic Insights into Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[6] This reaction is a cornerstone of organic synthesis due to its reliability and use of readily available materials.

The reaction is an equilibrium-controlled process.[7][8] To achieve high yields, the equilibrium must be shifted toward the products in accordance with Le Châtelier's principle.[9][10] This is typically accomplished by using a large excess of one of the reactants (in this case, ethanol) or by removing water as it is formed.[7][8][9]

The mechanism proceeds through a series of reversible steps:

-

Carbonyl Activation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 2,3-difluorobenzoic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7][9][11]

-

Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[6][12]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a good leaving group (water).[6][8]

-

Elimination of Water: The newly formed water molecule is eliminated, and the tetrahedral intermediate collapses, reforming the carbonyl group and generating a protonated ester.[8]

-

Deprotonation: The protonated ester is deprotonated, typically by another molecule of the alcohol or the conjugate base of the catalyst, to yield the final this compound and regenerate the acid catalyst.[6][12]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high fidelity and reproducibility.

Materials & Equipment

-

Chemicals:

-

2,3-Difluorobenzoic acid (≥98%)

-

Absolute Ethanol (200 proof)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (ACS grade)

-

Hexanes (ACS grade)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser with water lines

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (silica gel) for reaction monitoring

-

Step-by-Step Methodology

-

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorobenzoic acid (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents). Ethanol serves as both a reactant and the solvent.[13]

-

Place the flask in an ice-water bath to control the initial exothermic reaction.

-

While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the solution.[13] Causality: Sulfuric acid is a strong dehydrating agent and a potent catalyst, but its addition to alcohol is highly exothermic and must be controlled to prevent splashing and overheating.[14]

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask and secure the apparatus.

-

Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-10 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate), by observing the disappearance of the starting carboxylic acid spot.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.[13]

-

Transfer the oily residue to a separatory funnel. Dilute the residue with ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate until CO₂ evolution ceases.[15] Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted 2,3-difluorobenzoic acid by converting it to its water-soluble sodium salt.

-

Wash the organic layer sequentially with deionized water and then with brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water from the organic phase and aids in breaking any emulsions.

-

Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[13][16] Filter off the drying agent.

-

-

Purification and Characterization:

-

Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

If necessary, the crude product can be further purified by silica gel column chromatography.[13][16]

-

The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and FT-IR spectroscopy.

-

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

2,3-Difluorobenzoic acid: May cause skin, eye, and respiratory irritation.[2]

-

Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizer. Causes severe burns upon contact.[14] Handle with extreme care in a chemical fume hood.

-

Organic Solvents (Ethanol, Ethyl Acetate, Hexane): Flammable liquids. Ensure all heating is performed using a heating mantle, not an open flame, and that the work area is well-ventilated.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The Fischer-Speier esterification provides a direct, efficient, and scalable method for the synthesis of this compound from 2,3-difluorobenzoic acid. By leveraging an excess of ethanol and a strong acid catalyst, the reaction equilibrium is effectively driven to completion. The outlined protocol, including the crucial neutralization and extraction steps, offers a reliable pathway for obtaining this valuable synthetic intermediate in high purity. Adherence to the procedural details and safety precautions is paramount for a successful and safe synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. 2,3-Difluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound CAS#: 773134-65-9 [amp.chemicalbook.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. youtube.com [youtube.com]

- 12. byjus.com [byjus.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,3-difluorobenzoate

Introduction: Ethyl 2,3-difluorobenzoate (C₉H₈F₂O₂, CAS 773134-65-9) is an aromatic ester of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a synthetic intermediate necessitates a robust and unambiguous analytical characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of its molecular structure. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and comparative data from related structures. While direct experimental spectra for this specific compound are not widely published, this document serves as a predictive framework for researchers involved in its synthesis and analysis.

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecule's structure is paramount to interpreting its spectral data. The causality behind spectroscopic signals is rooted in the electronic environment of each atom and bond.

Diagram 1: Annotated Structure of this compound

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the substitution pattern of the aromatic ring. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will feature signals from the aromatic protons and the ethyl group protons. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the ester group and the two fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | ~7.8 - 7.9 | ddd | JH6-H5 ≈ 7-8, JH6-F2 ≈ 4-5, JH6-H4 ≈ 1-2 | 1H |

| H-4 | ~7.2 - 7.3 | dddd | JH4-H5 ≈ 8, JH4-F3 ≈ 10, JH4-F2 ≈ 6, JH4-H6 ≈ 1-2 | 1H |

| H-5 | ~7.5 - 7.6 | ddd | JH5-H4 ≈ 8, JH5-H6 ≈ 7-8, JH5-F3 ≈ 5 | 1H |

| -OCH₂ CH₃ (a) | ~4.4 | q | Ja-b = 7.1 | 2H |

| -OCH₂CH₃ (b) | ~1.4 | t | Jb-a = 7.1 | 3H |

Expertise & Experience:

-

Aromatic Region: The three aromatic protons will appear as complex multiplets due to proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) couplings. H-6 is expected to be the most downfield due to its ortho position relative to the electron-withdrawing carbonyl group. H-4 will exhibit the most complex splitting, being coupled to two other protons and two fluorine atoms. Spectral data for the parent 2,3-difluorobenzoic acid shows a similar complex pattern in this region.[3][4]

-

Ethyl Group: The ethyl group will present as a classic quartet and triplet. The quartet for the methylene protons (-CH₂-) at ~4.4 ppm is shifted downfield due to the deshielding effect of the adjacent oxygen atom. The terminal methyl protons (-CH₃) will appear as a triplet around 1.4 ppm.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all nine carbon atoms in the molecule. The signals will be influenced by the electronegativity of the attached atoms (O, F) and will exhibit splitting due to carbon-fluorine coupling (JC-F).

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

|---|---|---|

| C =O | ~164 | Expected as a triplet (J ≈ 3-4 Hz) |

| C-1 | ~125 | Expected as a doublet of doublets |

| C-2 | ~152 | Large ¹JC-F |

| C-3 | ~149 | Large ¹JC-F |

| C-4 | ~124 | Expected as a doublet of doublets |

| C-5 | ~129 | Expected as a doublet |

| C-6 | ~128 | Expected as a doublet |

| -OCH₂ CH₃ | ~62 | None |

| -OCH₂CH₃ | ~14 | None |

Trustworthiness: The prediction of carbon-fluorine couplings is a self-validating system. The carbons directly bonded to fluorine (C-2, C-3) will exhibit very large one-bond coupling constants (¹JC-F > 240 Hz) and will appear as doublets (or a doublet of doublets if coupled to each other's fluorine). Other aromatic carbons will show smaller two-, three-, and four-bond couplings, which confirms the fluorine substitution pattern.[6]

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

Expertise & Experience: The two fluorine atoms are in different chemical environments and will therefore appear as two distinct signals. They will be coupled to each other and to the aromatic protons.

-

Expected Chemical Shifts: For aryl fluorides, chemical shifts typically range from -100 to -170 ppm relative to CFCl₃.[7]

-

Coupling: A significant ortho F-F coupling constant (³JF2-F3) of approximately 20 Hz is expected. Each fluorine signal will also be split by nearby protons (H-4, H-5, H-6), resulting in complex multiplets.

II. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3100-3000 | C-H (aromatic) stretch | Medium |

| ~2980 | C-H (aliphatic) stretch | Medium |

| ~1730-1715 | C=O (ester) stretch | Strong, Sharp |

| ~1600, ~1480 | C=C (aromatic ring) stretch | Medium-Strong |

| ~1300-1250 | C-O (ester, aryl-C=O) stretch | Strong |

| ~1150-1050 | C-O (ester, O-alkyl) stretch | Strong |

| ~1200-1100 | C-F stretch | Strong |

Authoritative Grounding: The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the ester, expected around 1725 cm⁻¹. The presence of electronegative fluorine atoms on the ring, conjugated with the carbonyl group, typically holds this value in the expected range for α,β-unsaturated esters.[8] The presence of two strong C-O stretching bands and strong C-F stretching bands further confirms the structure. A detailed vibrational analysis of 2,3-difluorobenzoic acid supports the assignment of aromatic and C-F vibrations.[6]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Interpretation |

|---|---|---|

| 186 | [M]⁺˙ | Molecular Ion Peak |

| 158 | [M - C₂H₄]⁺˙ | Loss of ethylene via McLafferty rearrangement |

| 141 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 113 | [C₆H₃F₂]⁺ | Loss of the carboethoxy group (COOC₂H₅) |

Trustworthiness: The molecular formula of this compound is C₉H₈F₂O₂ with a molecular weight of 186.16 g/mol .[9] High-resolution mass spectrometry (HRMS) would provide a self-validating measurement of the exact mass, confirming the elemental composition. The fragmentation pattern, particularly the loss of the ethoxy group (m/z 141) and the characteristic peak for the difluorobenzoyl cation, would be definitive. This pattern is consistent with the fragmentation of similar ethyl esters of fluorinated benzoic acids.[10]

Experimental Protocols

To acquire the data discussed, standardized and well-calibrated methodologies are essential.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and accumulate 512-1024 scans for adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire data with a spectral width of ~200 ppm, using CFCl₃ as an external or internal reference (δ 0.0 ppm).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the TMS signal (δ 0.00 ppm).

Protocol 2: FTIR Spectroscopy

-

Sample Preparation: As the compound is likely a liquid at room temperature, a thin film can be prepared by placing a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop directly on the crystal.

-

Background Collection: Obtain a background spectrum of the clean salt plates or ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Diagram 2: General Spectroscopic Analysis Workflow

References

- 1. arctomsci.com [arctomsci.com]

- 2. 773134-65-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2,3-Difluorobenzoic acid(4519-39-5) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Benzoic acid, 4-fluoro-, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Ethyl 2,3-difluorobenzoate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development. It governs critical processes such as reaction kinetics, purification, crystallization, and formulation. This guide provides a detailed examination of the solubility characteristics of Ethyl 2,3-difluorobenzoate, a key building block in medicinal chemistry. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles of its solubility, predictable behaviors based on its physicochemical properties, and a robust experimental protocol for determining its solubility in various organic solvents. This approach empowers researchers to generate the precise data required for their specific applications, ensuring process optimization and reproducibility.

Introduction: The Strategic Importance of this compound Solubility

Fluorinated organic compounds are of paramount importance in modern drug discovery. The introduction of fluorine atoms into a molecule can dramatically alter its metabolic stability, lipophilicity, and binding affinity. This compound (C₉H₈F₂O₂) serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. A thorough understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for:

-

Reaction Optimization: Ensuring the compound remains in solution is vital for achieving optimal reaction rates and yields.

-

Crystallization and Purification: Selecting an appropriate solvent system is the most critical factor in developing an efficient crystallization process for purification, controlling polymorphs, and achieving desired particle size distributions.

-

Formulation Development: For final drug products, solubility dictates the choice of excipients and the feasibility of different dosage forms.

This guide will provide the theoretical framework and practical methodology to approach the solubility of this compound in a scientifically rigorous manner.

Physicochemical Characterization: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[1][2] To predict the solubility of this compound, we must first understand its molecular properties and those of common organic solvents.

This compound Profile

-

Structure:

-

Key Structural Features & Predicted Properties:

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

-

Ester Group (-COOEt): This group introduces polarity and potential for dipole-dipole interactions. The oxygen atoms can act as hydrogen bond acceptors.

-

Difluoro Substitution: The two fluorine atoms are highly electronegative, creating a significant dipole moment on the aromatic ring and influencing its electronic properties. This increases the molecule's overall polarity compared to its non-fluorinated analog, ethyl benzoate.[5]

-

Predicted Boiling Point: ~233.1 °C[4]

-

Predicted Density: ~1.222 g/cm³[4]

-

Overview of Relevant Organic Solvents

The choice of solvent is critical. Solvents are typically classified based on their polarity, which dictates their ability to dissolve a given solute.

| Solvent Class | Examples | Key Characteristics | Predicted Solubility for this compound |

| Nonpolar | Hexane, Toluene | Dominated by van der Waals forces. Low dielectric constant. | Low to Moderate. Toluene may show higher solubility due to π-π stacking interactions with the benzene ring. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Possess significant dipole moments but lack O-H or N-H bonds. Cannot act as hydrogen bond donors. | Good to Excellent. The polar ester and difluoro groups of the solute will interact favorably with the dipoles of these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Have O-H or N-H bonds, allowing them to be both hydrogen bond donors and acceptors. | Moderate to Good. The solute can act as a hydrogen bond acceptor. Solubility will be influenced by the balance between polar interactions and the disruption of the solvent's hydrogen-bonding network. |

Quantitative Solubility Data: A Data Gap

A comprehensive search of scientific literature and chemical databases did not yield publicly available, experimentally determined quantitative solubility data for this compound in a range of organic solvents. This highlights a common challenge in process development for novel or specialized intermediates. Therefore, the ability to determine this data in-house is a critical capability for any research and development team. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[1] It is a robust method that ensures the solution has reached saturation.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Hexane, Toluene, Acetone, Ethyl Acetate, Methanol, Ethanol)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. A preliminary time-course study can determine the minimum time required.

-

Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered saturated solution. Then, carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dissolved solid is achieved. The solubility can be calculated directly from the mass of the solid and the mass of the solvent.

-

Chromatographic Analysis (Primary Method): Accurately dilute a known volume of the filtered saturated solution with a suitable solvent in a volumetric flask. Analyze this diluted sample by a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is required for this quantification.

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mole fraction) based on the concentration determined from the chromatographic analysis and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isothermal shake-flask solubility determination method.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Practical Implications in Drug Development

The data generated from the protocol above can be directly applied to several key areas:

-

Crystallization Solvent Selection: A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for crystallization. A mixture of a "good" solvent (e.g., Acetone) and an "anti-solvent" (e.g., Hexane or Water) can also be screened.

-

Reaction Chemistry: For reactions where this compound is a starting material, a solvent that can dissolve both it and the other reagents at the desired reaction temperature would be chosen. Aprotic polar solvents are often good candidates.

-

Pre-formulation Studies: Understanding the solubility in a range of pharmaceutically acceptable solvents is the first step in developing a liquid formulation or in selecting solvents for spray drying or other particle engineering techniques.

Conclusion

References

A Senior Application Scientist's Technical Guide to Ethyl 2,3-difluorobenzoate for Advanced Research & Development

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating a compound's physicochemical and biological properties. Ethyl 2,3-difluorobenzoate (CAS No. 773134-65-9) emerges as a pivotal building block in this domain. Its unique substitution pattern—two vicinal fluorine atoms on the aromatic ring—imparts distinct electronic characteristics that can profoundly influence molecular conformation, pKa, lipophilicity, and metabolic stability of derivative compounds.[1] This guide provides an in-depth technical overview for researchers, covering the procurement, quality validation, and safe handling of this valuable synthetic intermediate.

I. Commercial Sourcing and Supplier Landscape

This compound is readily available from a range of commercial suppliers specializing in research chemicals and fine chemical intermediates. Procurement options typically span from small, research-scale quantities (grams) to bulk quantities (kilograms) for developmental projects. When selecting a supplier, researchers should prioritize vendors who provide comprehensive analytical data and demonstrate a commitment to quality and batch-to-batch consistency.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Typical Purity | Availability | Notes |

| Arctom Scientific | >97% | Stock | Offers various sizes for research and development.[2] |

| Key Organics | >97% | Stock | Distributed via partners like Bio-Connect for research use. |

| ChemWhat | Not specified | Inquiry | Lists multiple synonyms and basic properties.[1] |

| ChemicalBook | Not specified | Inquiry | Aggregates information and lists various suppliers.[3][4] |

Disclaimer: This list is not exhaustive and represents a snapshot of the market. Researchers should conduct their own due diligence before procurement.

II. Quality Control & In-House Validation: A Self-Validating System

Upon receipt of this compound, it is imperative to perform in-house quality control to verify its identity and purity, ensuring the integrity of subsequent experimental work. The supplier's Certificate of Analysis (CoA) provides a baseline, but independent verification is a cornerstone of good laboratory practice.

Core Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying any volatile impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (ester carbonyl, C-F bonds).

Detailed Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the steps for acquiring and interpreting the ¹H NMR spectrum of this compound.

Objective: To confirm the structural identity of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher recommended)

Procedure:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Cap the tube and invert several times to ensure a homogeneous solution.

-

Place the tube in the NMR spectrometer.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Data Interpretation: The ¹H NMR spectrum should be consistent with the structure. The expected signals are:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

A complex multiplet pattern for the three aromatic protons, with chemical shifts influenced by the two fluorine atoms.

A reference ¹H NMR spectrum is available from sources like ChemicalBook, which can be used for comparison.[5]

Detailed Protocol 2: GC-MS Purity Assessment

Objective: To determine the purity of the sample and identify potential impurities.

Instrumentation & Conditions:

-

GC System: Agilent 7890B or equivalent.

-

MS System: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector: Split mode (e.g., 50:1), 250°C.

-

MSD: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Procedure:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Inject 1 µL of the solution into the GC-MS.

-

Acquire the data.

-

Analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.

-

Analyze the mass spectrum of the main peak to confirm the molecular weight (186.16 g/mol ) and fragmentation pattern. Common fragments would include the loss of the ethoxy group (-OC₂H₅).

The following diagram illustrates the quality control workflow.

References

- 1. chemwhat.com [chemwhat.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound CAS#: 773134-65-9 [amp.chemicalbook.com]

- 4. 773134-65-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound(773134-65-9) 1H NMR spectrum [chemicalbook.com]

safety and handling precautions for Ethyl 2,3-difluorobenzoate

An In-depth Technical Guide to the Safe Handling of Ethyl 2,3-difluorobenzoate

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 773134-65-9), a fluorinated aromatic ester commonly utilized in synthetic chemistry and drug discovery pipelines. Given its specific chemical properties, a thorough understanding of its hazard profile and the implementation of rigorous safety measures are paramount for all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical safety principles. The protocols herein are designed as a self-validating system to ensure maximum safety and experimental integrity.

Hazard Identification and Risk Assessment

While a dedicated Safety Data Sheet (SDS) for this compound is not extensively available, a reliable hazard assessment can be constructed by examining structurally analogous compounds such as other fluorinated benzoic acid esters and the parent 2,3-difluorobenzoic acid.[1] This approach allows us to anticipate its toxicological and physical hazards with a high degree of confidence.

The primary hazards associated with this compound are summarized below. The GHS (Globally Harmonized System) classifications are inferred from related chemical structures.[1][2][3]

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Irritation | Category 2A/2 | H319: Causes serious eye irritation[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |

| Hazardous to the Aquatic Environment (Acute) | Category 2 | H401: Toxic to aquatic life |

Causality of Hazards:

-

Combustibility: As an organic ester, this compound is a combustible liquid.[4] Its vapors can be heavier than air and may form explosive mixtures with air upon intense heating. Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources.[4][5]

-

Irritation: The presence of the fluorinated aromatic ring and the ester functional group contributes to its irritant properties.[1][2] Similar to other benzoates, it can defat the skin upon prolonged contact, leading to irritation. Direct contact with the eyes is likely to cause significant irritation.[2] Inhalation of vapors or aerosols can irritate the respiratory tract.[1][2]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood to keep airborne concentrations low.[2]

-

Safety Shower and Eyewash Station: A readily accessible and operational eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[2]

Personal Protective Equipment (PPE): A robust PPE strategy is the final barrier between the researcher and the chemical.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation. Always check for breakthrough times and dispose of contaminated gloves properly. |

| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against splashes that can cause serious eye irritation.[1] A face shield may be required for larger quantities or splash-prone operations. |

| Skin & Body Protection | Flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. Should be buttoned completely. |

| Respiratory Protection | NIOSH/MSHA approved respirator. | Required only if engineering controls are insufficient or during a large-scale spill where vapor/aerosol generation is significant.[2] |

Standard Operating Procedure for Safe Handling

The following workflow provides a systematic approach to handling this compound, from procurement to disposal, ensuring safety at every stage.

Caption: Safe Handling Workflow for this compound.

Experimental Protocol: Step-by-Step Handling

-

Pre-Handling Verification:

-

Chemical Transfer and Use:

-

Place the chemical container in a secondary container to prevent spills during transport.

-

Inside the fume hood, carefully uncap the container. Avoid generating vapors or mists.[5]

-

Use spark-free tools and equipment when transferring the liquid to prevent ignition.[5]

-

Keep the primary container tightly closed when not in active use to minimize vapor release.

-

Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[1][4]

-

-

Post-Handling and Cleanup:

-

Upon completion of the work, tightly seal the chemical container.

-

Wipe down the work surface within the fume hood with an appropriate solvent and then soap and water.

-

Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

-

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: Emergency Response Protocols

| Incident | Protocol |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[6] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and then have the person drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

| Spill | Evacuate non-essential personnel. Remove all ignition sources. Ventilate the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a sealed container for hazardous waste disposal.[5] Do not allow the spill to enter drains. |

| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4] Do not use a direct stream of water. Water mist may be used to cool closed containers.[4] Firefighters should wear self-contained breathing apparatus (SCBA). |

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

The storage area should be away from heat, ignition sources, and direct sunlight.[4]

-

Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[1][4]

Disposal:

-

This compound and any contaminated materials must be disposed of as hazardous waste.[7]

-

Do not mix with other waste streams.

-

All waste must be handled in accordance with federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

potential hazards and toxicity of Ethyl 2,3-difluorobenzoate

An In-Depth Technical Guide to the Potential Hazards and Toxicity of Ethyl 2,3-difluorobenzoate

Abstract

Introduction and Physicochemical Properties

This compound belongs to the family of halogenated benzoic acid esters. Its chemical structure, featuring a difluorinated benzene ring, suggests that its reactivity and metabolic pathways may differ from its non-fluorinated analogs. The presence of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological macromolecules, thereby influencing its toxicological profile.

While specific experimental data for this compound is scarce, we can infer some of its properties from related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS 773134-65-9) | Ethyl 2,4-difluorobenzoate (CAS 108928-00-3) | Ethyl benzoate (CAS 93-89-0) |

| Molecular Formula | C₉H₈F₂O₂[1] | C₉H₈F₂O₂[2][3] | C₉H₈O₂ |

| Molecular Weight | 186.16 g/mol [1] | 186.16 g/mol [2][3] | 150.17 g/mol |

| Appearance | Data not available | Colorless to slightly pale yellow liquid[4][5] | Light yellow liquid[6] |

| Boiling Point | Data not available | 65-67°C at 15 mmHg[7] | 212 °C[6] |

| Melting Point | Data not available | Data not available | -34 °C[6] |

| Density | Data not available | ~1.24 g/cm³[4] | 1.045 g/cm³[6] |

| Water Solubility | Predicted to have low solubility | Data not available | Insoluble[6] |

The structural similarity to Ethyl 2,4-difluorobenzoate suggests that this compound is likely a liquid at room temperature with a relatively high boiling point and low water solubility. These properties indicate a potential for dermal absorption and persistence in the environment.

Hazard Identification Based on Surrogate Structures

In the absence of specific toxicological data for this compound, a common and scientifically accepted approach is to evaluate data from structurally related compounds (analogs or surrogates). The safety data sheet (SDS) for the isomeric Ethyl 2,4-difluorobenzoate provides valuable insights into the potential hazards.

Based on the information available for Ethyl 2,4-difluorobenzoate, the following hazards should be anticipated for this compound until specific data is generated:

-

Skin Irritation: Likely to cause skin irritation upon direct contact.[7][8][9]

-

Eye Irritation: Expected to cause serious eye irritation.[7][8][9]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[7][8]

Additionally, other ethyl benzoate derivatives are classified as combustible liquids, and some may cause allergic skin reactions.[10] Therefore, it is prudent to handle this compound as a combustible substance and be aware of its potential as a skin sensitizer.

Proposed Tiered Toxicological Assessment Strategy

A tiered approach to toxicological testing is recommended to efficiently and ethically characterize the hazards of this compound. This strategy begins with computational and in vitro methods, progressing to more complex in vivo studies only if necessary, thereby aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[11]

References

- 1. chemwhat.com [chemwhat.com]

- 2. CAS RN 108928-00-3 | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. labproinc.com [labproinc.com]

- 5. Ethyl 2,4-Difluorobenzoate | 108928-00-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. ETHYL 2,4-DIFLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. criver.com [criver.com]

Ethyl 2,3-Difluorobenzoate: A Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth overview of Ethyl 2,3-difluorobenzoate, a key fluorinated building block in modern medicinal and materials chemistry. The strategic placement of fluorine atoms on the aromatic ring imparts unique electronic properties that are increasingly leveraged by researchers in the development of novel pharmaceuticals and advanced materials. This document details the physicochemical properties, synthesis, reactivity, and applications of this compound, offering a comprehensive resource for scientists and professionals in drug discovery and organic synthesis.

Introduction: The Strategic Importance of Fluorine in Molecular Design

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] this compound is a valuable synthon that capitalizes on these attributes. The ortho-difluoro substitution pattern creates a distinct electronic environment on the benzene ring, influencing the reactivity of both the aromatic system and the ethyl ester functionality. This guide serves as a comprehensive technical resource for researchers looking to harness the potential of this versatile building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis.

Physicochemical Properties

While specific, experimentally determined data for this compound is not widely published, data for closely related isomers and the parent compound, 2,3-difluorobenzoic acid, provide valuable insights.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | |

| CAS Number | 773134-65-9 | [2] |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid (Predicted) | Based on similar compounds |

| Boiling Point | 233.1 ± 30.0 °C (Predicted) | |

| Density | 1.222 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; soluble in common organic solvents | Based on general ester properties |

Note: Some physical properties are predicted and should be confirmed experimentally.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group around 1.4 ppm and a quartet for the methylene protons around 4.4 ppm. The aromatic region will display complex multiplets due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 165 ppm), the carbons of the ethyl group, and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling. For example, in ethyl 2-fluorobenzoate, the carbon attached to fluorine shows a large one-bond C-F coupling constant.[3]

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region, usually between 1000 and 1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 186. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅).

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of 2,3-difluorobenzoic acid. This acid-catalyzed reaction is a robust and scalable method.

Fischer Esterification Workflow

Caption: Fischer esterification workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2,3-Difluorobenzoic acid (1 equivalent)

-

Anhydrous ethanol (10-20 equivalents, serves as reactant and solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorobenzoic acid and anhydrous ethanol.

-

Stir the mixture until the acid dissolves completely.

-

Carefully add the concentrated sulfuric acid dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Justification of Experimental Choices:

-

Excess Ethanol: Using a large excess of ethanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Sulfuric Acid Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.

-

Neutralization and Extraction: The neutralization step removes the acidic catalyst and any unreacted carboxylic acid. Subsequent extraction with an organic solvent isolates the ester from the aqueous phase.

-

Vacuum Distillation: Purification by vacuum distillation is suitable for liquid products with relatively high boiling points, as it allows for distillation at a lower temperature, preventing potential decomposition.

Reactivity and Synthetic Applications

The presence of two ortho-fluorine atoms significantly influences the reactivity of this compound.

Reactivity Profile

-

Electrophilic Aromatic Substitution: The fluorine atoms are deactivating and ortho, para-directing. However, the strong electron-withdrawing nature of the two fluorine atoms and the ethyl ester group makes electrophilic aromatic substitution on the ring challenging.

-

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the fluorine atoms.

-

Ortho-Litiation: The C-H bond ortho to a fluorine atom can be selectively deprotonated using a strong base, enabling further functionalization at that position. The reactivity of C-H bonds ortho to fluorine substituents with metal centers is enhanced relative to meta and para positions.[4][5]

-

Ester Group Transformations: The ethyl ester group can undergo typical ester reactions such as hydrolysis, transesterification, amidation, and reduction to an alcohol.

Role as a Synthetic Building Block

This compound is a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The difluorinated phenyl ring is a common motif in many biologically active compounds.

Example Application in Medicinal Chemistry:

While specific examples detailing the use of this compound are not abundant in readily available literature, its structural motif is present in various developmental drugs. For instance, fluorinated benzoic acid derivatives are key intermediates in the synthesis of indole derivatives with therapeutic applications.[6] The 2,3-difluorophenyl moiety can be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties.

Caption: Key synthetic transformations of this compound.

Safety and Handling

-

General Hazards: Assumed to be irritating to the eyes, respiratory system, and skin. May be harmful if swallowed or absorbed through the skin.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique electronic properties, conferred by the ortho-difluoro substitution, make it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity, enabling researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 3. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for Ethyl 2,3-difluorobenzoate in Agrochemical Development

Introduction: The Strategic Role of Fluorination in Modern Agrochemicals

The incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a cornerstone of modern chemical design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the remarkable strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological efficacy. Ethyl 2,3-difluorobenzoate, a readily available difluorinated aromatic building block, presents a significant opportunity for the development of novel pesticides with enhanced performance characteristics. The specific substitution pattern of the fluorine atoms on the benzoate ring offers a unique electronic and steric profile for chemists to explore in the quest for next-generation herbicides, fungicides, and insecticides.

This guide provides detailed application notes and synthetic protocols for leveraging this compound in the design and synthesis of innovative agrochemicals. We will explore its potential in creating potent benzoylphenylurea insecticides, pyrazole carboxamide fungicides, and novel strobilurin analogs. The methodologies are presented to be both scientifically rigorous and practically applicable in a research and development setting.

Application I: Synthesis of Novel Benzoylphenylurea Insecticides

Scientific Rationale: Benzoylphenylureas (BPUs) are a class of insect growth regulators that interfere with chitin synthesis, a process vital for the formation of the insect exoskeleton.[1] This disruption of the molting process is a highly specific mode of action, leading to low toxicity in non-target organisms, including mammals.[1] The introduction of a difluorobenzoyl moiety, as seen in commercial successes like diflubenzuron and teflubenzuron, is a proven strategy for enhancing insecticidal activity.[2][3] Here, we propose a synthetic pathway to a novel BPU insecticide starting from this compound.

Synthetic Pathway Overview

The overall strategy involves the conversion of this compound into the key intermediate, 2,3-difluorobenzoyl isocyanate. This reactive intermediate can then be coupled with a substituted aniline to yield the target benzoylphenylurea.

References

Application Notes and Protocols for the Reaction of Ethyl 2,3-Difluorobenzoate with Nucleophiles

Introduction

Ethyl 2,3-difluorobenzoate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. The presence of two vicinal fluorine atoms on the aromatic ring, coupled with an electron-withdrawing ethyl ester group, imparts unique reactivity to the molecule. This application note provides a comprehensive guide to the reactions of this compound with various nucleophiles. We will delve into the underlying principles governing its reactivity, focusing on the regioselectivity of nucleophilic aromatic substitution (SNAr) and the competition with reactions at the ester carbonyl. Detailed, field-proven protocols for reactions with common classes of nucleophiles—amines, alkoxides, and thiols—are presented to enable researchers to confidently and successfully utilize this valuable building block in their synthetic endeavors. The strategic functionalization of this scaffold opens avenues to novel molecular architectures with potentially enhanced biological activity and material properties.

Understanding the Reactivity of this compound

The reactivity of this compound is dominated by two primary electrophilic sites: the aromatic ring, which is activated towards nucleophilic aromatic substitution (SNAr), and the carbonyl carbon of the ester group, which can undergo nucleophilic acyl substitution. The outcome of a reaction with a given nucleophile is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Overview

The SNAr reaction is a two-step addition-elimination process.[1] The electron-deficient aromatic ring of this compound is susceptible to attack by a nucleophile, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack.[1] The presence of electron-withdrawing groups, such as the ester and fluorine atoms, is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of this step. In the context of SNAr, fluoride is an excellent leaving group, a consequence of the high electronegativity of fluorine which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[1]

Regioselectivity: The Predominance of 2-Substitution

A critical consideration in the reaction of this compound is the regioselectivity of the nucleophilic attack. The two fluorine atoms at the C2 and C3 positions present two potential sites for substitution. Experimental evidence and theoretical considerations strongly indicate that nucleophilic attack occurs preferentially at the C2 position (ortho to the ester group) .

This preference is governed by both electronic and steric factors:

-

Electronic Stabilization: The electron-withdrawing ester group (-COOEt) can more effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks the ortho (C2) position. This is because the negative charge can be delocalized onto the carbonyl oxygen of the ester.

-

Steric Hindrance: While the C2 position is ortho to the ester group, the ethyl ester is not excessively bulky, and the approach of the nucleophile is generally not significantly hindered.

The preferential substitution at the C2 position is a key synthetic handle, allowing for the regioselective introduction of a wide range of functionalities.

Chemoselectivity: SNAr versus Nucleophilic Acyl Substitution